N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is a compound that features both methoxy and trifluoromethyl functional groups. These groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group, in particular, enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The methoxy group may also contribute to the compound’s overall activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds share the trifluoromethyl group and exhibit similar biological activities.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-23-13-7-5-12(6-8-13)20-15(21)10-24(22)14-4-2-3-11(9-14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKXAPZSCGMCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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